[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with dimethoxy groups at positions 4 and 7, and a propyl-methyl-amine side chain at position 2. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of the Propyl-Methyl-Amine Side Chain: The propyl-methyl-amine side chain can be attached via nucleophilic substitution reactions, where the benzimidazole derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the side chain, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the side chain, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or oxide derivatives.
Reduction: Formation of reduced benzimidazole or amine derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic effects, particularly as a calcium channel blocker.
Biological Research: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another benzimidazole derivative with different substituents.
4-Methoxyphenethylamine: A compound with a similar amine side chain but different aromatic ring structure.
Uniqueness
The uniqueness of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine lies in its specific substitution pattern on the benzimidazole ring and the presence of the propyl-methyl-amine side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-(4,7-dimethoxy-1H-benzimidazol-2-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c1-14-8-4-5-11-15-12-9(17-2)6-7-10(18-3)13(12)16-11/h6-7,14H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
VIGUZTOUFIILPG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=NC2=C(C=CC(=C2N1)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.